Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a chemical compound characterized by the molecular formula C₈H₁₅NO₂Cl. It appears as a white to off-white powder and is soluble in water and methanol. The compound has a melting point range of 139-142°C and a boiling point of approximately 331.2°C, with a density of 1.14 g/cm³. This compound is also known by several alternative names, including 2-(Tetrahydrofuran-3-yl)acetimidic acid methyl ester hydrochloride and THFAA methyl ester hydrochloride.
Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is primarily utilized as a reagent in organic synthesis, facilitating the production of various chemical compounds. Its unique chemical properties have led to potential applications in medicinal chemistry and drug discovery, particularly in the development of therapeutic agents.
The synthesis pathway commonly includes the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine, followed by treatment with methylamine hydrochloride.
Research indicates that methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Studies have demonstrated its antitumor and antiviral properties, suggesting potential utility in treating conditions such as cancer, HIV, and hepatitis B. Its safety profile appears favorable under standard laboratory conditions, although it should be handled with care to avoid exposure.
The synthesis of methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride can be achieved through several methods:
Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride stands out due to its specific combination of structural features and biological activities that are not fully replicated by these similar compounds. Its unique imidate functionality allows for distinct reactivity patterns that are advantageous in organic synthesis and medicinal applications
Current research on methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride includes interaction studies that explore its efficacy against various biological targets. These studies aim to elucidate its mechanism of action at the molecular level, particularly how it interacts with enzymes or receptors relevant to its therapeutic effects.
Several compounds share structural similarities with methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Properties/Uses |
|---|---|---|
| Methyl 2-(tetrahydrofuran-2-yl)acetate | C₇H₁₂O₃ | Used in organic synthesis; less biological activity compared to methyl 2-(tetrahydrofuran-3-yl)acetimidate . |
| Tetrahydrofuran-3-ylmethanamine hydrochloride | C₇H₁₅ClN | Exhibits different biological activities; used primarily as an intermediate in synthesis . |
| Acetimidic acid derivatives | Varies | General class of compounds that may exhibit similar reactivity but differ significantly in biological activity
Dates
Last modified: 08-16-2023
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